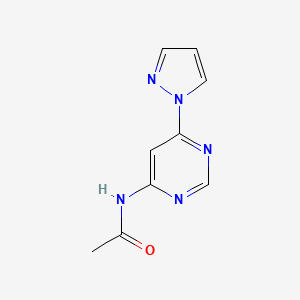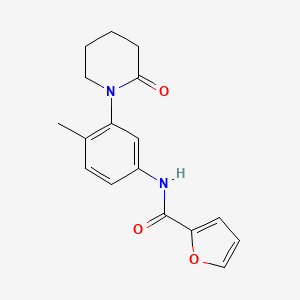
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is also known as Apixaban . It is a small-molecule, selective factor Xa (FXa) inhibitor . The molecular formula for apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent FXa binding activity .Molecular Structure Analysis
The molecular structure of Apixaban includes a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1, and a neutral heterocycle .Chemical Reactions Analysis
Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .Aplicaciones Científicas De Investigación
Neuroinflammation Imaging
One significant application of related compounds is in the imaging of neuroinflammation. A study by Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This tracer can noninvasively image reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo, offering insights into various neuropsychiatric disorders. [11C]CPPC's specificity and elevated uptake in models of Alzheimer's disease and experimental allergic encephalomyelitis highlight its potential for studying neuroinflammation and monitoring immunotherapy effects (Horti et al., 2019).
Antimicrobial Activities
N-(4-bromophenyl)furan-2-carboxamide and its analogues have shown significant in vitro antibacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds, particularly molecule (3), exhibited potent antibacterial activities, suggesting their potential as novel antiallergic agents and validating their effectiveness through computational approaches (Siddiqa et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, showing a high selectivity for FXa over other human coagulation proteases .
Mode of Action
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Thrombin is a key enzyme in the coagulation process, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Therefore, the inhibition of FXa leads to a decrease in blood clot formation.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide leads to a reduction in thrombin generation . This results in a decrease in blood clot formation, which can prevent and treat various thromboembolic diseases .
Safety and Hazards
Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is known to interact with various enzymes and proteins. It is a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity for this enzyme . It also inhibits FXa from rabbits, rats, and dogs, which parallels its antithrombotic potency in these species .
Cellular Effects
In terms of cellular effects, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it could influence cell signaling pathways related to coagulation and thrombosis.
Molecular Mechanism
The molecular mechanism of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves competitive inhibition of FXa. It binds in the active site of FXa, leading to a rapid onset of inhibition . This binding interaction is reversible, as demonstrated by the recovery of FXa activity upon dilution of a pre-formed FXa:compound complex .
Temporal Effects in Laboratory Settings
Its potent FXa inhibitory activity suggests that it could have long-term effects on cellular function, particularly in the context of coagulation and thrombosis .
Dosage Effects in Animal Models
In animal models, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . The specific threshold effects and potential toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
It is known that its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Propiedades
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJYVSXDPJNMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopentyl-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2837941.png)

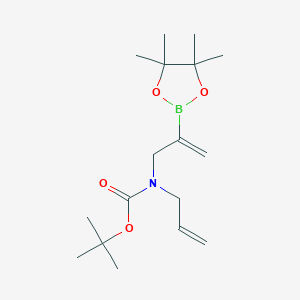
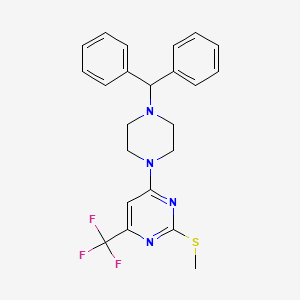
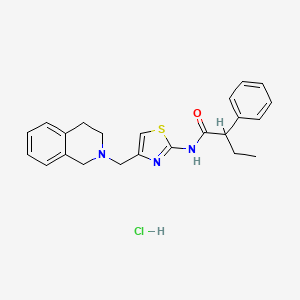
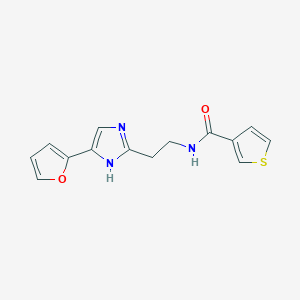
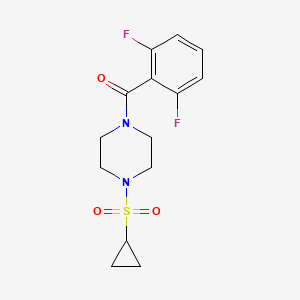
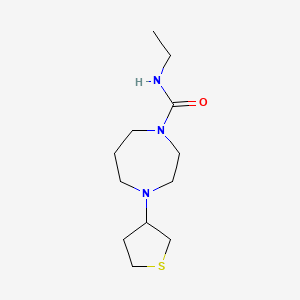
![5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2837955.png)

